molecular formula C16H18O2S4 B12838762 4,4'-Bis((methoxydisulfanyl)methyl)-1,1'-biphenyl

4,4'-Bis((methoxydisulfanyl)methyl)-1,1'-biphenyl

Cat. No.: B12838762
M. Wt: 370.6 g/mol
InChI Key: YCBCOEDQBWYEOR-UHFFFAOYSA-N
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Description

4,4’-Bis((methoxydisulfanyl)methyl)-1,1’-biphenyl is an organic compound characterized by the presence of two methoxydisulfanyl groups attached to a biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis((methoxydisulfanyl)methyl)-1,1’-biphenyl typically involves the reaction of 4,4’-bis(chloromethyl)-1,1’-biphenyl with sodium methoxydisulfanyl. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 4,4’-Bis((methoxydisulfanyl)methyl)-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis((methoxydisulfanyl)methyl)-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The methoxydisulfanyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or disulfides.

    Substitution: The methoxydisulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or disulfides.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4,4’-Bis((methoxydisulfanyl)methyl)-1,1’-biphenyl has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems or as a therapeutic agent.

    Industry: Utilized in the development of advanced materials such as polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 4,4’-Bis((methoxydisulfanyl)methyl)-1,1’-biphenyl involves its interaction with various molecular targets and pathways. The methoxydisulfanyl groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules such as proteins, nucleic acids, and lipids. These interactions can result in the modulation of cellular processes, including signal transduction, gene expression, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Bis(hydroxymethyl)-1,1’-biphenyl: Similar structure but with hydroxymethyl groups instead of methoxydisulfanyl groups.

    4,4’-Bis(thiomethyl)-1,1’-biphenyl: Contains thiomethyl groups instead of methoxydisulfanyl groups.

    4,4’-Bis(aminomethyl)-1,1’-biphenyl: Features aminomethyl groups instead of methoxydisulfanyl groups.

Uniqueness

4,4’-Bis((methoxydisulfanyl)methyl)-1,1’-biphenyl is unique due to the presence of methoxydisulfanyl groups, which impart distinct chemical reactivity and potential biological activity. The compound’s ability to undergo redox reactions and form reactive intermediates makes it a valuable tool in various scientific research applications.

Properties

Molecular Formula

C16H18O2S4

Molecular Weight

370.6 g/mol

IUPAC Name

1-[(methoxydisulfanyl)methyl]-4-[4-[(methoxydisulfanyl)methyl]phenyl]benzene

InChI

InChI=1S/C16H18O2S4/c1-17-21-19-11-13-3-7-15(8-4-13)16-9-5-14(6-10-16)12-20-22-18-2/h3-10H,11-12H2,1-2H3

InChI Key

YCBCOEDQBWYEOR-UHFFFAOYSA-N

Canonical SMILES

COSSCC1=CC=C(C=C1)C2=CC=C(C=C2)CSSOC

Origin of Product

United States

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